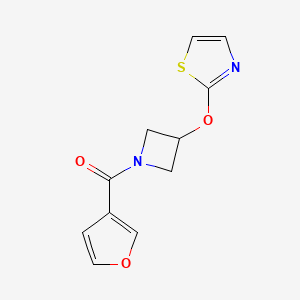

Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

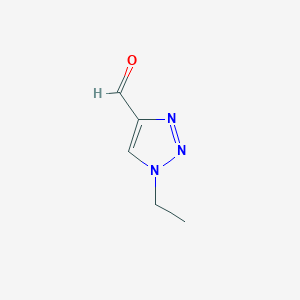

“Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a chemical compound. It’s part of a family of compounds that have been synthesized for their potential biological activities . These compounds often contain furan and 1,2,4-triazole moieties .

Synthesis Analysis

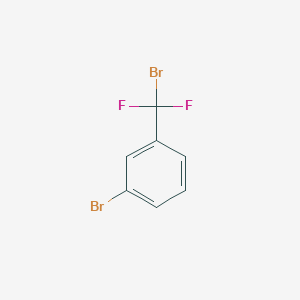

The synthesis of similar compounds has been reported in the literature . For instance, a family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones was synthesized through a three-step process . The process involved the reaction of furan-2-carbaldehyde and 1,2,4-triazole-4-amine in ethanol using acetic acid as a catalyst to produce imines. This was followed by cyclization into 4-thiazolidinedione using thioglycolic acid .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Catalyzed Tandem Reactions for Heterocyclic Derivatives Synthesis :

- In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been employed for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This method features good yields, high selectivity, low catalyst loading, and fast reaction times (B. Reddy et al., 2012).

Phosphomolybdic Acid in Cyclopentenones Synthesis :

- Phosphomolybdic acid has been shown as an efficient solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, starting from furan-2-yl(phenyl)methanol. This approach features high selectivity and yields in a short reaction time (B. Reddy et al., 2012).

Biological Activities

Anticancer and Antiangiogenic Activities :

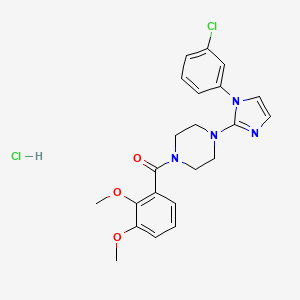

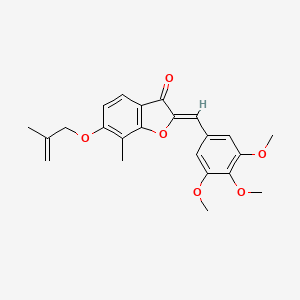

- Novel 3-arylaminobenzofuran derivatives, including those with methoxy and ethoxycarbonyl groups, have been synthesized and evaluated for antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and in vivo antitumor activity. These compounds, targeting the colchicine site on tubulin, showed potent anticancer and antiangiogenic activities, with one compound (2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan) demonstrating significant effects at nanomolar concentrations (R. Romagnoli et al., 2015).

Antibacterial, Antifungal, and Anti-tubercular Properties :

- Tetrahydropyrimidine–isatin hybrids, including furan-2-yl derivatives, have been designed, synthesized, and screened for their antibacterial, antifungal, and anti-tubercular activities. These compounds have shown potential in vitro activity against a range of microbial pathogens (T. N. Akhaja & J. Raval, 2012).

Direcciones Futuras

The future directions for research on “Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” and related compounds could involve further exploration of their biological activities . This could include testing against a wider range of bacterial and fungal strains, as well as exploring potential applications in treating various diseases .

Propiedades

IUPAC Name |

furan-3-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-10(8-1-3-15-7-8)13-5-9(6-13)16-11-12-2-4-17-11/h1-4,7,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMPKSYVCZYJIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=COC=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2826026.png)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2826030.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826031.png)

![Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2826034.png)

![5-methoxy-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2826035.png)

![1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826038.png)